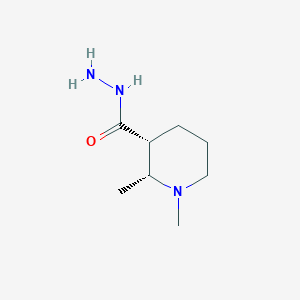

(2R,3R)-1,2-Dimethylpiperidine-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves the study of how the compound can be synthesized from its constituent elements or precursors. It includes the reaction conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, optical activity, and stability of the compound .Scientific Research Applications

- As a key enzyme in microbial 2,3-butanediol production, (2R,3R)-1,2-dimethylpiperidine-3-carbohydrazide plays a crucial role. It acts as an acetoin/diacetyl reductase, converting diacetyl to acetoin and then to (2R,3R)-2,3-butanediol. This compound exists in three stereoisomeric forms: meso-2,3-butanediol, (2R,3R)-2,3-butanediol, and (2S,3S)-2,3-butanediol .

- (2R,3R)-1,2-dimethylpiperidine-3-carbohydrazide is involved in the synthesis of chiral alcohols. Its absolute stereospecificity in reducing diacetyl to (2R,3R)-2,3-butanediol makes it a promising catalyst for producing ®-chiral alcohols .

Chiral Synthesis and Asymmetric Reduction

Chiral Alcohol Production

Aviation Fuel and Anti-Freeze Agents

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R,3R)-1,2-dimethylpiperidine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-6-7(8(12)10-9)4-3-5-11(6)2/h6-7H,3-5,9H2,1-2H3,(H,10,12)/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIMABWTKHRGKJ-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCCN1C)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-1,2-Dimethylpiperidine-3-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2446639.png)

![N-(1-cyanocycloheptyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide](/img/structure/B2446644.png)

![1-Methyl-4-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]piperazine](/img/structure/B2446649.png)

![N-(2-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2446651.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid](/img/structure/B2446652.png)

![1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2446654.png)